4-Cyclohexylquinoline-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylquinoline-2-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylquinoline-2-carbohydrazide typically involves the reaction of quinoline derivatives with cyclohexylamine and carbohydrazide. One common method includes the condensation of 4-cyclohexylquinoline-2-carboxylic acid with carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylquinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: Its derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclohexylquinoline-2-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it may inhibit specific pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.
Cyanoacetohydrazides: Used in the synthesis of various heterocyclic compounds with biological activities.
Quinoxaline derivatives: Exhibiting dual inhibition of enzymes like EGFR and COX-2 .
Uniqueness: 4-Cyclohexylquinoline-2-carbohydrazide stands out due to its unique cyclohexyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other quinoline derivatives .
Properties
CAS No. |
824935-08-2 |
---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-cyclohexylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C16H19N3O/c17-19-16(20)15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h4-5,8-11H,1-3,6-7,17H2,(H,19,20) |
InChI Key |
KYSHIQCPXNEMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC3=CC=CC=C32)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.